![molecular formula C27H21F3O2P+ B15130465 [(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane is a chemical compound with the molecular formula C28H22F3O2P and a molecular weight of 478.44 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxycarbonyl moiety, linked to a triphenylphosphorane core .
Preparation Methods
The synthesis of [(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable trifluoromethylphenoxycarbonyl precursor under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane involves its ability to interact with various molecular targets, including enzymes and receptors . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The phosphorane core can form stable complexes with metal ions, which can be crucial in catalytic processes .
Comparison with Similar Compounds
[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane can be compared with other similar compounds, such as:
Triphenylphosphine: While both compounds contain a triphenylphosphorane core, this compound has a trifluoromethyl group that imparts unique chemical properties.
Trifluoromethylphenylphosphine: This compound also contains a trifluoromethyl group but lacks the phenoxycarbonyl moiety, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the phenoxycarbonyl moiety, which provides distinct reactivity and applications .
Properties
Molecular Formula |
C27H21F3O2P+ |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)phenoxy]ethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H21F3O2P/c28-27(29,30)21-11-10-12-22(19-21)32-26(31)20-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2/q+1 |
InChI Key |
YFJCVQQYORMJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)OC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


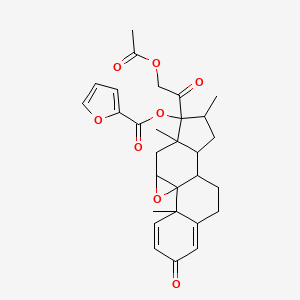
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
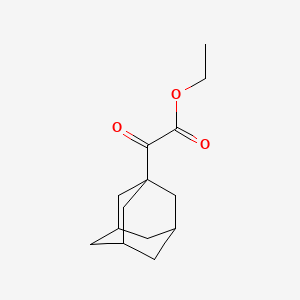
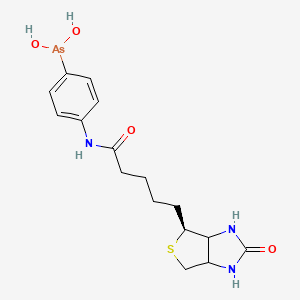
![4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B15130411.png)
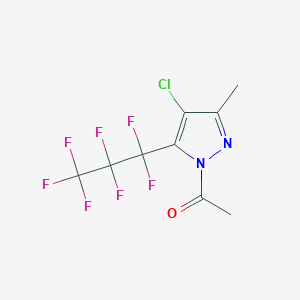

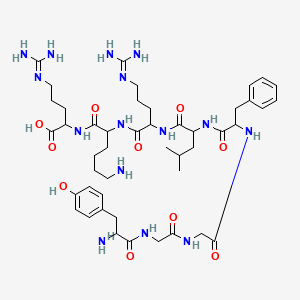
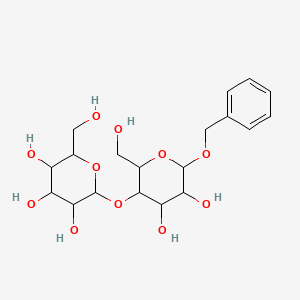
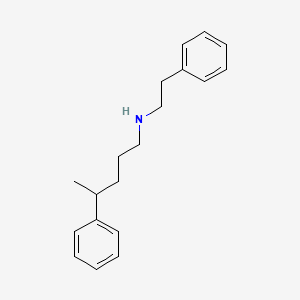
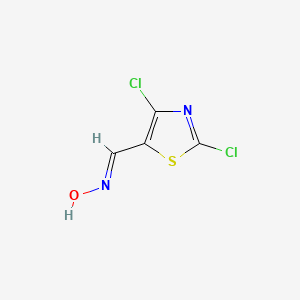
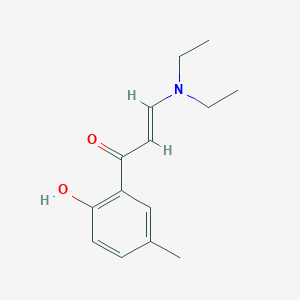
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

